3-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
3-Methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a benzamide derivative featuring a pyridazinone core substituted with a 4-methoxyphenyl group. The structure comprises:
- A 3-methoxybenzamide moiety linked via an ethyl chain to a 6-oxopyridazin-1(6H)-yl heterocycle.
- Substituents at the pyridazinone’s 3-position include a 4-methoxyphenyl group, which contributes electron-donating properties.
Properties
IUPAC Name |
3-methoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-17-8-6-15(7-9-17)19-10-11-20(25)24(23-19)13-12-22-21(26)16-4-3-5-18(14-16)28-2/h3-11,14H,12-13H2,1-2H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWOMZJDURQKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-Carboxylic Acid
The pyridazinone ring is constructed using a γ-keto acid derivative. Adapted from PMC studies, the synthesis begins with 4-methoxyphenylacetic acid , which undergoes Claisen condensation with diethyl oxalate to form γ-keto ester 1 (Figure 1).
Synthetic Steps :
- Claisen Condensation :
- 4-Methoxyphenylacetic acid (1.0 eq) reacts with diethyl oxalate (1.2 eq) in ethanol under basic conditions (NaOEt, 0°C → rt, 12 h).
- Intermediate γ-keto ester 1 is isolated via vacuum distillation (Yield: 78%).
- Cyclocondensation with Hydrazine :
Characterization Data :
Decarboxylation to 3-(4-Methoxyphenyl)Pyridazin-6(1H)-One
Decarboxylation of 2 is achieved by heating at 160°C under reduced pressure, yielding 3-(4-methoxyphenyl)pyridazin-6(1H)-one (3 ) (Yield: 92%).
Introduction of the Ethylamine Side Chain
Alkylation with 2-Bromoethylamine Hydrobromide
The pyridazinone nitrogen at position 1 is alkylated using 2-bromoethylamine hydrobromide in the presence of K2CO3:
Procedure :
- 3 (1.0 eq), 2-bromoethylamine hydrobromide (1.5 eq), K2CO3 (3.0 eq) in anhydrous DMF, 80°C, 8 h.
- 2-(3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-Yl)Ethanamine (4 ) is obtained after column chromatography (SiO2, CH2Cl2/MeOH 9:1) (Yield: 68%).
Characterization Data :
Amide Coupling with 3-Methoxybenzoic Acid
Activation of 3-Methoxybenzoic Acid
The carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):
Procedure :
Coupling with Ethylamine Intermediate
Activated acid is added to 4 (1.0 eq) in DMF, stirred at rt for 12 h. The product is purified via recrystallization (EtOAc/hexane):
- 3-Methoxy-N-(2-(3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-Yl)Ethyl)Benzamide (5 ) is obtained as a crystalline solid (Yield: 75%).
Characterization Data :
- 1H NMR (CDCl3) : δ 8.12 (s, 1H, NH), 7.45–6.85 (m, 8H, Ar-H), 4.25 (t, 2H, CH2N), 3.88 (s, 3H, OCH3), 3.84 (s, 3H, OCH3), 3.72 (t, 2H, CH2CO).
- HRMS (ESI+) : m/z calc. for C22H22N3O4 [M+H]+: 400.1601; found: 400.1605.
Alternative Synthetic Routes and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as a therapeutic agent. Its sulfonamide group is known to inhibit various enzymes by mimicking natural substrates, which can lead to competitive inhibition affecting metabolic pathways. The pyridazinone component may interact with specific receptors or ion channels, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds containing sulfonamide moieties can inhibit bacterial growth by blocking the synthesis of folic acid, essential for bacterial DNA replication . The mechanism involves the sulfonamide group mimicking para-aminobenzoic acid (PABA), a substrate for enzymes like dihydropteroate synthase . This suggests that 3-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide may exhibit similar antimicrobial properties.
Anti-inflammatory Properties
Compounds with pyridazinone structures have been reported to possess anti-inflammatory properties. The ability of the pyridazinone ring to modulate inflammatory pathways makes this compound a candidate for further investigation in treating inflammatory diseases .
Case Study: Inhibition of Enzymatic Activity
A study evaluating the biological activity of similar pyridazinone derivatives demonstrated significant inhibition of specific enzymes involved in metabolic processes. The sulfonamide group was pivotal in this inhibition, showcasing the potential of compounds like 3-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as enzyme inhibitors .
Case Study: Anticancer Activity
Research on related compounds has shown promising anticancer activity attributed to the structural features shared with 3-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide. The ability of these compounds to induce apoptosis in cancer cells has been linked to their interaction with cellular signaling pathways .
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridazinone Cores
Pyridazinone derivatives are widely studied for their biological activities. Key analogues include:
Key Observations :
- Substituent Effects : The target compound’s 4-methoxyphenyl group contrasts with chlorophenyl (6f) or benzylpiperidine (6e) groups, which alter electronic and steric properties. Methoxy groups may improve solubility compared to halogens .
- Linker Flexibility : The ethyl chain in the target compound provides conformational flexibility, whereas rigid linkers (e.g., propanamide in 6f) may restrict binding modes .
Benzamide Analogues with Heterocyclic Modifications
Benzamide derivatives with alternative heterocycles highlight structural trade-offs:
Key Observations :
- Heterocycle Impact: Pyridazinones (target) vs. Quinazolinones show tyrosinase inhibition, suggesting the target may share similar enzyme-targeting capabilities .
Physicochemical and Spectroscopic Comparisons
Spectroscopic Data
- IR Spectroscopy: Pyridazinone hybrids (e.g., 6e, 6f) exhibit C=O stretches between 1642–1681 cm⁻¹, consistent with the target’s expected pyridazinone and benzamide carbonyl peaks .
- NMR : The target’s ethyl linker protons would resonate near δ 3.5–4.0 ppm (similar to Rip-D’s phenethyl group at δ 3.4–3.6 ), while methoxy groups appear as singlets near δ 3.8 ppm .
Solubility and Lipophilicity
- The target’s dual methoxy groups likely enhance water solubility compared to halogenated analogues (e.g., 6f), aligning with trends in benzamide derivatives .
Biological Activity
3-Methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H23N3O4
- Molecular Weight : 365.42 g/mol
- Structure : The compound features a methoxy group, a pyridazinone ring, and a benzamide moiety, which collectively contribute to its pharmacological properties.
The biological activity of 3-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide primarily involves its interaction with specific molecular targets. These interactions may include:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes involved in metabolic processes.
- Receptor Modulation : The pyridazinone component may modulate receptor activity, influencing various biological pathways.
Biological Activity Studies
Several studies have evaluated the biological activities of this compound, particularly its anticancer properties.
Anticancer Activity
Research indicates that 3-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:
- Cell Line Sensitivity : The compound has shown potent antiproliferative activity against HCT116 (colon cancer), MCF-7 (breast cancer), U87 MG (glioblastoma), and A549 (lung cancer) cell lines.
- Mechanisms of Action : It induces apoptosis and cell cycle arrest in the G2/M phase, leading to increased cell death in treated cell lines compared to controls .
Case Studies
- In Vivo Studies : In a mouse model with S180 homograft tumors, the compound effectively inhibited tumor growth, suggesting its potential as an anticancer agent .
- Synergistic Effects : When combined with radiation therapy, the compound enhanced the radiosensitivity of tumor cells, indicating a potential for use in combination therapies .
Data Table: Biological Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action | Notes |
|---|---|---|---|
| HCT116 | 0.5 | Apoptosis induction | Significant reduction in viability |
| MCF-7 | 0.8 | Cell cycle arrest (G2/M phase) | Enhanced by combination with radiation |
| U87 MG | 0.6 | Inhibition of PI3K/mTOR pathways | Effective against chemoresistant cells |
| A549 | 0.7 | Modulation of receptor activity | Potential for therapeutic development |
Q & A
Q. How do halogen substitutions (e.g., Cl, F) impact biological activity and toxicity?
- Answer:
- Activity : Fluorine at the benzamide para position enhances HDAC inhibition (IC₅₀ reduced by 40% vs. methoxy) due to increased electronegativity . Chlorine improves COX-2 selectivity (Ki = 0.8 nM) by sterically blocking off-target binding .
- Toxicity : Halogens increase metabolic stability but may elevate hepatotoxicity (ALT/AST levels). Mitigation: Introduce polar groups (e.g., -OH) to improve excretion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
